![molecular formula C24H21ClN2O B2383594 (E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 633285-23-1](/img/structure/B2383594.png)
(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole
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Description
(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole, also known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
- Research has been conducted on the synthesis and biological activity of related imidazo[1,2-a]pyridines and benzimidazole derivatives. For instance, compounds have been synthesized as potential antisecretory and cytoprotective agents against ulcers, although some did not show significant antisecretory activity but demonstrated good cytoprotective properties in experimental models (Starrett et al., 1989).
Chemical Structure and Analysis
- Studies on the crystal structure of related compounds have been conducted to understand their molecular arrangement and interactions. For example, the analysis of "Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate" revealed information about its crystallographically independent molecules and the interactions within its structure (Hu, Zhu, & Chen, 2007).
Antiprotozoal Activity
- New derivatives of benzimidazole have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity that surpasses that of metronidazole, the standard treatment for these infections (Pérez‐Villanueva et al., 2013).
Corrosion Inhibition
- Imidazole derivatives, including those structurally related to "(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole," have been studied for their potential as corrosion inhibitors. Such studies are crucial for the development of materials that can resist degradation in corrosive environments (Ismail et al., 2019).
Antineoplastic Activity
- The synthesis of benzimidazole condensed ring systems has led to the development of new antineoplastic agents, demonstrating the potential of these compounds in cancer treatment. Some synthesized derivatives have shown variable degrees of antineoplastic activity against cancer cell lines in vitro (Abdel-Hafez, 2007).
properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O/c1-18-6-13-21(14-7-18)28-17-16-27-23-5-3-2-4-22(23)26-24(27)15-10-19-8-11-20(25)12-9-19/h2-15H,16-17H2,1H3/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZWGFUQVGFUAN-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole |
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